molecular formula C8H7ClO2S B13288832 (7-chloro-2H-1,3-benzodioxol-5-yl)methanethiol

(7-chloro-2H-1,3-benzodioxol-5-yl)methanethiol

Cat. No.: B13288832
M. Wt: 202.66 g/mol
InChI Key: XACOVZCLRGIKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-chloro-2H-1,3-benzodioxol-5-yl)methanethiol is an organic compound that features a benzodioxole ring substituted with a chlorine atom and a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-chloro-2H-1,3-benzodioxol-5-yl)methanethiol typically involves the introduction of a methanethiol group to a benzodioxole ring that has been chlorinated at the 7-position. One common method involves the reaction of 7-chloro-1,3-benzodioxole with methanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(7-chloro-2H-1,3-benzodioxol-5-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.

    Reduction: The chlorine atom can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium amide or sodium methoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of (7-chloro-2H-1,3-benzodioxol-5-yl)methanesulfonic acid.

    Reduction: Formation of 2H-1,3-benzodioxol-5-yl)methanethiol.

    Substitution: Formation of various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

(7-chloro-2H-1,3-benzodioxol-5-yl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7-chloro-2H-1,3-benzodioxol-5-yl)methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the benzodioxole ring may interact with cellular membranes and other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    (7-chloro-2H-1,3-benzodioxol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    (7-chloro-2H-1,3-benzodioxol-5-yl)methanamine: Contains an amine group instead of a thiol group.

    (7-chloro-2H-1,3-benzodioxol-5-yl)methane: Lacks the thiol group, making it less reactive.

Uniqueness

(7-chloro-2H-1,3-benzodioxol-5-yl)methanethiol is unique due to the presence of both a chlorine atom and a methanethiol group on the benzodioxole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H7ClO2S

Molecular Weight

202.66 g/mol

IUPAC Name

(7-chloro-1,3-benzodioxol-5-yl)methanethiol

InChI

InChI=1S/C8H7ClO2S/c9-6-1-5(3-12)2-7-8(6)11-4-10-7/h1-2,12H,3-4H2

InChI Key

XACOVZCLRGIKIK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)CS)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.